2-(1H-1,2,3,4-tetrazol-5-yl)acetamide

Description

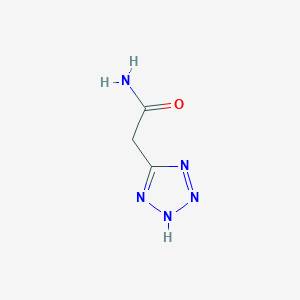

2-(1H-1,2,3,4-Tetrazol-5-yl)acetamide is a heterocyclic compound characterized by a tetrazole ring fused to an acetamide moiety. The tetrazole group, a five-membered aromatic ring containing four nitrogen atoms, confers unique electronic and steric properties, enhancing metabolic stability and binding affinity in biological systems. The compound’s molecular formula is C₃H₅N₅O, with a molecular weight of 155.11 g/mol, and it exhibits a CAS purity of 95% .

Properties

IUPAC Name |

2-(2H-tetrazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O/c4-2(9)1-3-5-7-8-6-3/h1H2,(H2,4,9)(H,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTJZRPVNVIAIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNN=N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Nitriles with Sodium Azide

The [3+2] cycloaddition reaction between nitriles and sodium azide (NaN₃) remains the most widely used method for synthesizing 5-substituted tetrazoles. For 2-(1H-tetrazol-5-yl)acetamide, the reaction involves acetamide-derived nitriles. For example, 2-cyanoacetamide reacts with NaN₃ in the presence of ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100–125°C for 24–48 hours. Yields typically range from 60% to 85%, depending on substituents and reaction conditions.

Mechanistic Insight :

The reaction proceeds via a dipolar cycloaddition mechanism, where the nitrile’s cyano group reacts with azide ions to form the tetrazole ring. Proton sources like NH₄Cl facilitate the elimination of ammonia.

One-Pot Synthesis Using Amines and Orthocarboxylic Acid Esters

A patented method involves reacting glycine derivatives with orthocarboxylic acid esters and hydrazoic acid salts. For instance, glycine reacts with ethyl ortho-formate and sodium azide in acetic acid under reflux to yield 2-(1H-tetrazol-5-yl)acetamide. This single-step process achieves yields up to 75% and avoids toxic hydrazoic acid gas.

Example Protocol :

- Reactants : Glycine (1.5 g), sodium azide (1.5 g), ethyl ortho-acetate (5 mL), acetic acid (5 mL).

- Conditions : 70°C for 3 hours.

- Workup : Acidification with HCl, solvent removal, and recrystallization from water.

Modern Catalytic Approaches

Microwave-Assisted Synthesis

Microwave (MW) irradiation significantly reduces reaction times. A 2014 study demonstrated that 2-(1H-tetrazol-5-yl)acetamide could be synthesized in 69% yield within 2 hours using ZnBr₂ as a catalyst under MW conditions, compared to 40 hours under conventional heating.

Advantages :

Heterogeneous Catalysis with Nanoparticles

Palladium/cobalt nanoparticles (Pd/Co NPs) on carbon nanotubes (CNTs) have been employed for cycloaddition reactions. These catalysts enable recyclability and reduce metal leaching, achieving yields up to 99% for 5-aryl-1H-tetrazoles.

Case Study :

- Catalyst : Pd/Co@CNT NPs (5 mol%).

- Conditions : 100°C, DMF, 1 hour.

- Yield : 95% for 2-(1H-tetrazol-5-yl)acetamide.

Comparative Analysis of Catalytic Systems

| Catalyst | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|

| NH₄Cl/DMF | 24–48 hours | 100–125°C | 60–85% | |

| ZnBr₂ (MW) | 2 hours | 80°C | 69% | |

| Pd/Co@CNT NPs | 1 hour | 100°C | 95% | |

| Acetic Acid | 3 hours | 70°C | 75% |

Mechanistic Innovations and Byproduct Management

Chemical Reactions Analysis

Types of Reactions: 2-(1H-1,2,3,4-tetrazol-5-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the tetrazole ring.

Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the tetrazole ring .

Scientific Research Applications

2-(1H-1,2,3,4-tetrazol-5-yl)acetamide is an organic compound with a tetrazole ring and an acetamide group, possessing a molecular formula of and a molecular weight of 166.14 g/mol. The tetrazole ring's stability and reactivity make it a valuable component in medicinal chemistry and drug development. Research indicates that this compound has biological activities and has been tested as an enzyme inhibitor, including protein tyrosine phosphatase 1B (PTP1B), useful in treating metabolic disorders like diabetes, and as an antimicrobial agent against Mycobacterium tuberculosis.

Scientific Research Applications

This compound is applicable in chemistry, biology, medicine, and industry. It can be a building block for synthesizing complex molecules and is explored for its potential as an enzyme inhibitor or receptor modulator. Its derivatives are also investigated as therapeutic agents against metabolic disorders and infections.

Reactivity

This compound's reactivity allows chemical transformations, derivatization, and application in synthetic organic chemistry. Various synthetic routes have been explored to optimize yields and purity. Interaction studies focus on its binding affinities with target proteins, which is critical for understanding its mechanism of action and optimizing its efficacy.

Tetrazoles in general

5-substituted 1H-tetrazoles can be synthesized with high yields . Some have shown in vitro antibacterial activity against Bacillus cereus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, while one showed antifungal activity against Penicillium purpurogenum, Aspergillus flavus, and Trichothecium rosium .

Target-based drug discovery

N-substituted-2-(1H-tetrazol-5-yl)acetamides can be synthesized using various solvents, reaction times, and temperatures . One method uses trimethylamine hydrochloride in toluene at 90°C, offering the product with good conversion and yield . The reaction of N-benzyl cyanoacetamide with sodium azide and triethylamine hydrochloride salt in toluene at 90°C for 20 hours yields N-benzyl-2-(1H-tetrazol-5-yl)acetamide in 67% yield . This method allows product isolation via aqueous workup and filtration without requiring tedious purification .

** ضد الالتهابات**

As part of a research program, novel molecules have been synthesized as potential anti-inflammatory agents .

** ضد السرطان**

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3,4-tetrazol-5-yl)acetamide involves its interaction with various molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . This interaction can lead to the modulation of biological pathways, resulting in antimicrobial or antifungal effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(1H-1,2,3,4-tetrazol-5-yl)acetamide with structurally related compounds, focusing on molecular features, physicochemical properties, and biological activities.

Structural and Functional Group Analysis

Key Compounds and Their Features:

Observations:

- Tetrazole vs.

- Substituent Effects: Sulfanyl groups (e.g., in Compound 38 and ) increase hydrophobicity and may enhance membrane permeability. Fluorobenzyl groups (Compound 38) introduce electron-withdrawing effects, influencing receptor binding.

Biological Activity

2-(1H-1,2,3,4-tetrazol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 166.14 g/mol. The compound features a tetrazole ring, known for its stability and reactivity, attached to an acetamide group. This structural arrangement is crucial for its biological interactions and pharmacological potential.

Molecular Targets

Research indicates that this compound interacts with various biological targets:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a role in metabolic disorders such as diabetes.

- Antimicrobial Activity : It has shown promise against Mycobacterium tuberculosis and other pathogens .

Biochemical Pathways

The inhibition of PTP1B can lead to enhanced insulin signaling, which may contribute to its hypoglycemic effects. Additionally, the compound's interaction with microbial enzymes suggests a mechanism that disrupts pathogen viability through enzyme inhibition .

Antimicrobial Properties

In vitro studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The compound's activity was assessed using the disc diffusion method, revealing significant zones of inhibition against:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Mycobacterium tuberculosis | 15 |

| Escherichia coli | 18 |

| Staphylococcus aureus | 20 |

These results indicate that the compound possesses broad-spectrum antimicrobial activity .

Anticancer Activity

Recent studies have suggested that tetrazole derivatives exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth. The specific mechanism involves modulation of apoptosis-related pathways and inhibition of cancer cell proliferation .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

- Synthesis and Evaluation : A study reported the synthesis of various derivatives that exhibited enhanced biological activity compared to the parent compound. These derivatives were tested for their antimicrobial properties and showed improved efficacy against resistant strains of bacteria .

- Structure-Activity Relationship (SAR) : Research indicated that modifications to the acetamide group significantly affected the biological activity of the tetrazole derivatives. For instance, introducing electron-withdrawing groups enhanced antimicrobial potency.

- Pharmacokinetics : Studies suggest that the compound has favorable pharmacokinetic properties due to its low molecular weight and ability to penetrate biological membranes effectively .

Q & A

Q. What are the standard synthetic routes for preparing 2-(1H-1,2,3,4-tetrazol-5-yl)acetamide, and what reaction conditions are critical for optimal yield?

- Methodological Answer : The tetrazole ring in acetamide derivatives is typically synthesized via cyclization of nitriles with sodium azide (NaN₃) under acidic conditions. For example, a nitrile precursor (e.g., cyanoacetamide derivatives) reacts with NaN₃ in the presence of HCl or ammonium chloride at elevated temperatures (80–100°C) for 8–12 hours. Solvents like dimethylformamide (DMF) or ethanol are commonly used, and yields range from 68% to 85% depending on precursor reactivity . Key Considerations :

- Acidic pH (HCl) accelerates cyclization.

- Prolonged heating (>10 hours) improves conversion but may risk decomposition.

- Purification via recrystallization or column chromatography enhances purity.

Table 1 : Synthetic Conditions for Tetrazole-Acetamide Derivatives

| Precursor Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitrile derivative | NaN₃, HCl, 80°C, 12h | 75–85 | |

| Ethyl cyanoacetate | NaN₃, DMF, 100°C, 8h | 68 |

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- ¹H/¹³C NMR : Identifies protons adjacent to the tetrazole ring (e.g., δ 2.1 ppm for acetamide CH₃) and aromatic signals (δ 7.3–8.1 ppm for aryl groups) .

- FTIR : Confirms amide C=O stretch (~1650 cm⁻¹) and tetrazole N-H/N=N vibrations (~1450–1550 cm⁻¹) .

- X-ray Crystallography : Resolves absolute configuration and hydrogen bonding patterns, critical for verifying regiochemistry .

- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N/O percentages .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate hydrolysis or decomposition of this compound during synthesis?

- Methodological Answer : Hydrolysis risks arise under strongly acidic/basic conditions due to the tetrazole ring's sensitivity. Mitigation strategies include:

- pH Control : Maintain mildly acidic conditions (pH 4–6) during synthesis and purification .

- Low-Temperature Storage : Store intermediates at –20°C to prevent degradation.

- Protective Groups : Use tert-butyl or benzyl groups to shield reactive sites during multi-step syntheses .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates better than protic solvents .

Q. What strategies are effective in resolving contradictions between spectroscopic data and computational models for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing differences. Solutions include:

- DFT Calculations : Compare computed NMR/IR spectra with experimental data to identify dominant tautomers or conformers .

- Variable-Temperature NMR : Resolve dynamic equilibria (e.g., tetrazole ↔ 2H-tetrazole tautomerism) by analyzing spectral changes at –40°C to 100°C .

- Cocrystallization Studies : Introduce heavy atoms (e.g., bromine) to improve X-ray diffraction quality and validate computational models .

Q. Design considerations for in vitro bioactivity assays: How to evaluate the compound's potential as a kinase inhibitor or antimicrobial agent?

- Methodological Answer :

- Kinase Inhibition :

- Use fluorescence-based assays (e.g., ADP-Glo™) to measure ATPase activity in recombinant kinases (e.g., EGFR, VEGFR).

- IC₅₀ values <10 µM suggest therapeutic potential; compare with positive controls (e.g., staurosporine) .

- Antimicrobial Activity :

- Perform MIC (Minimum Inhibitory Concentration) assays against Gram+/Gram– bacteria (e.g., S. aureus, E. coli).

- Combine with time-kill kinetics to assess bacteriostatic vs. bactericidal effects .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to rule out nonspecific toxicity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound in aqueous media?

- Methodological Answer : Discrepancies may stem from pH variations or impurities. Systematic approaches include:

- pH-Dependent Stability Studies : Monitor degradation via HPLC at pH 2–9 over 24–72 hours .

- Mass Spectrometry : Identify degradation products (e.g., acetic acid or tetrazole ring-opened species) .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks to simulate long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.